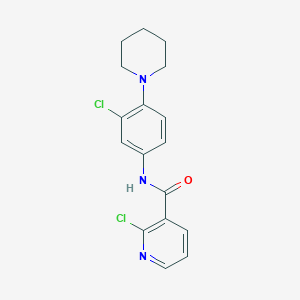![molecular formula C19H23NO2 B252714 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B252714.png)
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine, also known as MB-CPA, is a novel compound that has gained significant attention in the field of neuroscience research. MB-CPA is a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of monoamine neurotransmitter release in the brain. In
Mecanismo De Acción
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine acts as a competitive inhibitor of VMAT2, binding to the same site as the substrate monoamines. By blocking the transport of monoamines into synaptic vesicles, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine reduces the amount of monoamine neurotransmitters available for release, thereby modulating their effects on behavior and physiology.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to modulate the levels of monoamine neurotransmitters in the brain, leading to a range of physiological and behavioral effects. For example, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to reduce locomotor activity and induce catalepsy in rodents, suggesting a role in the regulation of motor behavior. In addition, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting a potential therapeutic application in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has several advantages as a tool compound for neuroscience research. It is highly selective for VMAT2 and does not affect other transporters or receptors. It is also potent, with an IC50 value in the nanomolar range. However, there are some limitations to the use of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine in lab experiments. For example, its effects are reversible, which can make it difficult to study the long-term effects of VMAT2 inhibition. In addition, its potency can make it challenging to use in vivo, as high doses may cause toxicity.
Direcciones Futuras
There are several future directions for research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine. One area of interest is the potential therapeutic application of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine in the treatment of addiction. Another area of interest is the role of VMAT2 in the regulation of mood and affective disorders, such as depression and anxiety. Finally, there is potential for the development of new VMAT2 inhibitors based on the structure of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine, which could have improved potency and selectivity.
Conclusion:
In conclusion, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine is a novel compound that has significant potential as a tool compound for neuroscience research. Its selective inhibition of VMAT2 allows for the investigation of the role of monoamine neurotransmitters in behavior and physiology. While there are some limitations to its use, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has several advantages that make it a valuable tool for studying the brain. Future research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine may lead to new therapeutic applications and the development of new VMAT2 inhibitors.
Métodos De Síntesis
The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine involves several steps, including the protection of the amine group, the formation of the cyclopropane ring, and the deprotection of the amine group. The final product is obtained through a palladium-catalyzed coupling reaction. The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been described in detail in a recent publication (Yamamoto et al., 2018).
Aplicaciones Científicas De Investigación
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been widely used as a tool compound to investigate the role of VMAT2 in monoamine neurotransmitter release. VMAT2 is responsible for the packaging of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine can reduce the release of these neurotransmitters and thus modulate their effects on behavior and physiology.
Propiedades
Nombre del producto |
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C19H23NO2/c1-14-5-3-4-6-16(14)13-22-18-10-7-15(11-19(18)21-2)12-20-17-8-9-17/h3-7,10-11,17,20H,8-9,12-13H2,1-2H3 |
Clave InChI |
QWLZYLUPZAWJPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC |
SMILES canónico |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)
![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)

![N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)